Cas no 1515329-93-7 (2-(3-bromo-5-fluorophenyl)acetaldehyde)

1515329-93-7 structure
Product Name:2-(3-bromo-5-fluorophenyl)acetaldehyde
CAS No:1515329-93-7
Molecular Formula:C8H6BrFO
Molecular Weight:217.035045146942
CID:6232595
PubChem ID:79701508
2-(3-bromo-5-fluorophenyl)acetaldehyde Properties
Names and Identifiers
-
- 2-(3-bromo-5-fluorophenyl)acetaldehyde
- EN300-1911981
- AKOS018258725
- 1515329-93-7
- A1-42416
- SCHEMBL3396094
-
- InChIKey: QVEASOVBYXSNSO-UHFFFAOYSA-N
- Inchi: 1S/C8H6BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2
- SMILES: BrC1=CC(=CC(=C1)CC=O)F
Computed Properties
- Exact Mass: 215.95861g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 215.95861g/mol
- Heavy Atom Count: 11
- Complexity: 140
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
2-(3-bromo-5-fluorophenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911981-0.05g |
2-(3-bromo-5-fluorophenyl)acetaldehyde |
1515329-93-7 | 0.05g |
$468.0 | 2023-09-17 |
2-(3-bromo-5-fluorophenyl)acetaldehyde Related Literature
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Han Jia,Xiangtao Bai,Lijuan Shi,Fei Lu,Liqiang Zheng Nanoscale, 2012,4, 3162-3167
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Shengrui Yu,Shu Su,Dongxu Dai,Kaijun Yuan,Xueming Yang Phys. Chem. Chem. Phys., 2015,17, 9659-9665
-
Shuai Fang,Zhenghao Cai,Yongkui Wang,Zhiyun Lu,Chao Fang,Zhandong Zhao,Hongan Ma,Liangchao Chen,Xiaopeng Jia CrystEngComm, 2021,23, 2063-2070
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Screenath P. Ravinathan,Lizhe Xue,Nan Li,Yingjian Zhang,Linzhu Zhou,Chengxi Cao,Xinyuan Zhu Chem. Commun., 2016,52, 7950-7953
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Ning Liu,Xiaowei Zeng,Ramana Pidaparti,Xianqiao Wang Nanoscale, 2016,8, 18531-18540
-
Lester O. Hedges,Stephen Whitelam Soft Matter, 2012,8, 8624-8635
-
Michael J. Pilling,Steven S. Brown Phys. Chem. Chem. Phys., 2007,9, 5785-5793
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